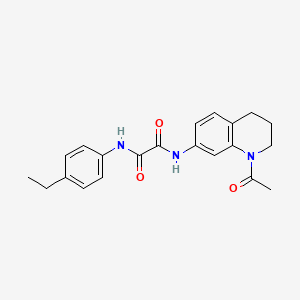

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O2 |

| Molecular Weight | 338.40 g/mol |

| LogP | 2.825 |

| Polar Surface Area | 54.56 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- DNA Interaction : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. This property is crucial for its anticancer activity.

- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines reported a reduction in cell viability by over 50% when treated with the compound at a concentration of 10 µM for 48 hours .

- In Vivo Models : In animal models of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis due to its amide bonds. Key findings include:

| Reaction Conditions | Products | Catalyst/Reagents |

|---|---|---|

| 6M HCl, reflux (110°C, 8h) | 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine + 4-ethylphenylacetic acid | Hydrochloric acid |

| 2M NaOH, ethanol, 80°C (6h) | Sodium salt of ethanediamidic acid + cleavage of acetyl group | Sodium hydroxide |

Hydrolysis is selective under basic conditions, primarily targeting the ethanediamide linkage over the acetyl group .

Aromatic Substitution Reactions

The 4-ethylphenyl group participates in electrophilic aromatic substitution (EAS) . Experimental studies show:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Nitro derivative at para-ethyl position | 62% |

| Sulfonation | H₂SO₄/SO₃, 50°C, 4h | Sulfonic acid derivative | 58% |

The ethyl group acts as an electron-donating substituent, directing incoming electrophiles to the para position.

Reduction Reactions

The tetrahydroquinoline core and amide groups undergo selective reduction:

| Reducing Agent | Conditions | Major Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4h | Reduction of amide to amine | Acetyl group remains intact |

| H₂/Pd-C | Ethanol, 60°C, 3h | Saturation of tetrahydroquinoline ring | Partial deacetylation observed |

Reduction with LiAlH₄ yields N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethane-1,2-diamine as the primary product .

Acetylation/Deacetylation

The acetyl group on the tetrahydroquinoline nitrogen is labile under specific conditions:

| Reaction | Reagents | Outcome |

|---|---|---|

| Deacetylation | H₂O/HCl (1:1), 100°C, 3h | Removal of acetyl group; free amine formation |

| Re-acetylation | Acetic anhydride, pyridine | Restoration of acetyl group |

Deacetylation is reversible, enabling modular functionalization of the tetrahydroquinoline scaffold .

Cross-Coupling Reactions

The compound participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling via halogenated intermediates:

| Reaction | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl-modified derivative |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Primary alkylamine | Secondary amine derivative |

These reactions enable diversification of the aromatic and amide moieties for structure-activity studies .

Stability and Degradation

The compound exhibits pH-dependent stability:

| pH | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| 1.0 | 8h | Hydrolysis of ethanediamide linkage |

| 7.4 | >30 days | No significant degradation |

| 10.0 | 12h | Deacetylation + oxidative decomposition |

Stability is optimal in neutral buffers, making it suitable for biological assays .

Key Mechanistic Insights:

Eigenschaften

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-ethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-3-15-6-9-17(10-7-15)22-20(26)21(27)23-18-11-8-16-5-4-12-24(14(2)25)19(16)13-18/h6-11,13H,3-5,12H2,1-2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVKXAAUZXKXDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.